Diethyl 2,3-diacetylsuccinate

Catalog No.
S591142
CAS No.
2049-86-7
M.F
C12H18O6
M. Wt
258.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2,3-diacetylsuccinate

CAS Number

2049-86-7

Product Name

Diethyl 2,3-diacetylsuccinate

IUPAC Name

diethyl 2,3-diacetylbutanedioate

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C12H18O6/c1-5-17-11(15)9(7(3)13)10(8(4)14)12(16)18-6-2/h9-10H,5-6H2,1-4H3

InChI Key

GJEDSIHWCPPJFN-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(C(=O)C)C(=O)OCC)C(=O)C

Synonyms

3,4-DCHDO, 3,4-dicarbethoxyhexane-2,5-dione

Canonical SMILES

CCOC(=O)C(C(C(=O)C)C(=O)OCC)C(=O)C

The exact mass of the compound Diethyl 2,3-diacetylsuccinate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6782. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl 2,3-diacetylsuccinate is a highly functionalized C12H18O6 organic diester featuring a butanedioate backbone with two acetyl substituents at the 2- and 3-positions. Existing as a stable crystalline solid at ambient temperature with a melting point of 89–90 °C, this 1,4-dicarbonyl compound serves as a critical bifunctional building block in organic synthesis . Its dual ester and ketone functionalities enable selective condensation and cyclization pathways, making it a highly sought-after precursor for synthesizing heavily substituted heterocycles, such as pyrroles and furans, in both medicinal chemistry and materials science .

Substituting diethyl 2,3-diacetylsuccinate with generic analogs severely compromises downstream synthetic utility. Standard succinate esters (e.g., diethyl succinate) lack the 1,4-diketone moiety required for Paal-Knorr condensations, rendering them entirely unreactive toward primary amines for pyrrole synthesis. Conversely, simpler 1,4-diketones like 2,5-hexanedione can form pyrroles but fail to install the C3 and C4 ester functionalities necessary for subsequent pharmaceutical derivatization[1]. Furthermore, substituting with simpler liquid beta-keto esters introduces handling challenges, whereas the diethyl 2,3-diacetylsuccinate target is a stable, easily weighable crystalline solid, ensuring high reproducibility in automated or scale-up environments .

Solid-State Handling and Processability

Diethyl 2,3-diacetylsuccinate exists as a stable crystalline solid with a melting point of 89–90 °C, facilitating precise gravimetric dispensing and purification. In contrast, many simpler beta-keto esters (such as ethyl acetoacetate) are liquids at room temperature, requiring volumetric handling and distillation for purification. The solid state of the target compound makes it significantly more process-friendly for automated solid-dosing systems and bench-scale handling in heterocycle synthesis.

Evidence DimensionPhysical state and melting point
Target Compound DataCrystalline solid (mp 89–90 °C)
Comparator Or BaselineEthyl acetoacetate (Liquid baseline)
Quantified DifferencePhase transition to solid state at ambient conditions
ConditionsStandard ambient temperature and pressure (SATP)

Selecting the solid diethyl ester streamlines weighing, transfer, and purification workflows, reducing handling errors and formulation complexity in scale-up environments.

Precursor Suitability for Highly Substituted Pyrrole Synthesis

In the synthesis of highly substituted pyrroles via the Paal-Knorr reaction in aqueous media, diethyl 2,3-diacetylsuccinate successfully yields 1-substituted-3,4-(diethyloxycarbonyl)-2,5-dimethyl-1H-pyrroles [1]. When subjected to ultrasound irradiation without catalysts, the compound achieves a 62% isolated yield, compared to a 45% yield under silent (conventional heating) conditions [1]. Generic 1,4-diketones like 2,5-hexanedione cannot produce these 3,4-dicarboxylate-substituted derivatives, which are critical for further functionalization.

Evidence DimensionYield of functionalized pyrrole derivatives
Target Compound Data62% yield under ultrasound irradiation
Comparator Or Baseline45% yield under conventional silent heating
Quantified Difference17% absolute yield increase with ultrasound
ConditionsAqueous media, catalyst-free, 1 mmol scale, reacted with primary amines

Validates the compound's processability in green chemistry workflows, providing a quantifiable baseline for scaling up the synthesis of complex heterocyclic building blocks.

Synthesis of Complex Pyrrole Flavones

Diethyl 2,3-diacetylsuccinate acts as a crucial 1,4-diketone building block for generating complex biologically active molecules, such as pyrrole flavones. In a hybrid pharmacophore approach, condensation of aminoflavones with diethyl 2,3-diacetylsuccinate under acidic conditions yielded the target 6-(pyrrol-1-yl) flavone derivative as a solid in 30% yield [1]. Substituting this precursor with unfunctionalized diketones would fail to install the diester moieties on the pyrrole ring, which are essential for modulating the physicochemical properties and biological activity of the resulting anticancer library [1].

Evidence DimensionInstallation of diester functionalities on complex scaffolds
Target Compound DataSuccessful formation of diester-substituted pyrrole flavone (30% yield)
Comparator Or BaselineUnfunctionalized 1,4-diketones (e.g., 2,5-hexanedione)
Quantified DifferencePresence vs. absence of C3/C4 ester groups on the pyrrole ring
ConditionsPaal-Knorr condensation with aminoflavones in the presence of trifluoroacetic acid

Procurement of this specific functionalized diketone is mandatory for medicinal chemists aiming to build structurally diverse, ester-bearing pyrrole libraries for structure-activity relationship (SAR) studies.

Synthesis of 3,4-Functionalized Pyrrole Building Blocks

Directly downstream of its 1,4-diketone functionality, this compound is the optimal choice for Paal-Knorr condensations with primary amines or anilines. It enables the direct installation of ester groups at the C3 and C4 positions of the resulting pyrrole core, a structural motif highly valued in pharmaceutical library generation and agrochemical development [1].

Development of Pyrrole-Flavone Hybrid Anticancer Agents

Diethyl 2,3-diacetylsuccinate is specifically procured to synthesize complex hybrid pharmacophores, such as 6- and 7-(pyrrol-1-yl) flavones. The diester groups provided by this precursor are critical for fine-tuning the molecular interactions and cytotoxicity profiles of these compounds against cancer cell lines [2].

Precursor for Advanced Furan Derivatives

Beyond pyrroles, the dual ester and ketone functionalities allow for selective cyclodehydration to form highly substituted furans. This makes the compound a versatile intermediate for materials science and fine chemical synthesis where multi-substituted furan cores are required [1].

XLogP3

0.5

Other CAS

2049-86-7

General Manufacturing Information

Butanedioic acid, 2,3-diacetyl-, 1,4-diethyl ester: INACTIVE

Dates

Last modified: 08-15-2023

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